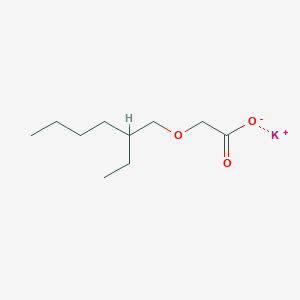
Potassium;2-(2-ethylhexoxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;2-(2-ethylhexoxy)acetate is an organic compound with the chemical formula C10H19KO3. It is a potassium salt of 2-(2-ethylhexoxy)acetic acid. This compound is known for its applications in various industrial processes, particularly as a surfactant and emulsifying agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium;2-(2-ethylhexoxy)acetate can be synthesized through the reaction of 2-ethylhexanol with acetic acid to form 2-ethylhexyl acetate, which is then reacted with potassium hydroxide or potassium carbonate to yield the final product .
Industrial Production Methods
In industrial settings, the synthesis of this compound typically involves large-scale reactions using similar methods. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Potassium;2-(2-ethylhexoxy)acetate primarily undergoes substitution reactions due to the presence of the acetate group. It can also participate in esterification and hydrolysis reactions.
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as alkoxides or amines under basic conditions.
Esterification: This reaction typically requires an acid catalyst and an alcohol.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester bond.
Major Products
The major products formed from these reactions include various esters and alcohols, depending on the specific reagents and conditions used.
Scientific Research Applications
Potassium;2-(2-ethylhexoxy)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Its surfactant properties make it useful in biological assays and experiments involving cell membranes.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable emulsions.
Industry: It is used in the production of coatings, adhesives, and polyurethane foams.
Mechanism of Action
The mechanism of action of Potassium;2-(2-ethylhexoxy)acetate involves its ability to reduce surface tension and stabilize emulsions. It interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and other structures that facilitate the mixing of otherwise immiscible substances.
Comparison with Similar Compounds
Similar Compounds
Potassium acetate: Used as a catalyst and buffer in various chemical reactions.
2-ethylhexyl acetate: Known for its use as a solvent and in the production of plasticizers.
Uniqueness
Potassium;2-(2-ethylhexoxy)acetate is unique due to its dual functionality as both a surfactant and an emulsifying agent. This makes it particularly valuable in applications requiring the stabilization of emulsions and the reduction of surface tension.
Properties
IUPAC Name |
potassium;2-(2-ethylhexoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O3.K/c1-3-5-6-9(4-2)7-13-8-10(11)12;/h9H,3-8H2,1-2H3,(H,11,12);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEBPMHXOMXFEN-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)COCC(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19KO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














